molecular formula C15H14O4 B5105997 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate

Cat. No. B5105997
M. Wt: 258.27 g/mol
InChI Key: HSPAFLPZFLFUBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate" is of significant interest in the field of organic chemistry and material science due to its structural complexity and potential applications. Its synthesis and analyses provide insights into its chemical behavior and properties.

Synthesis Analysis

Research efforts have led to the design and synthesis of novel derivatives of 6H-benzo[c]chromen, such as 6H-benzo[c]chromen-6-one derivatives, through various chemical pathways. These pathways often involve Michael addition domino cyclization among other methods, providing a framework for synthesizing the compound of interest with high yields and operational simplicity (Mahdavinia & Peikarporsan, 2013).

Molecular Structure Analysis

Single crystal X-ray structure characterization of related compounds has revealed detailed insights into the molecular structure, including crystallization patterns and intramolecular bonding. These studies help in understanding the three-dimensional arrangement and electronic configuration of molecules similar to "6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate" (Srinivasan et al., 2012).

Chemical Reactions and Properties

The reactivity of "6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate" and its derivatives under various conditions has been explored to understand its chemical properties. Studies have demonstrated the ability of these compounds to participate in cyclization reactions, Michael-Michael-acetalization cascades, and interactions with metals, indicating their versatile reactivity and potential for functionalization (Liu et al., 2015).

Physical Properties Analysis

Physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the behavior of chemical compounds in different environments. The analysis of isomeric compounds similar to "6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate" has provided valuable data on these aspects, contributing to the knowledge pool regarding the compound's stability and phase behavior under various conditions (Srinivasan et al., 2012).

Chemical Properties Analysis

Investigations into the chemical properties of "6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate" have focused on its reactivity, including potential for oxidation, reduction, and participation in organic reactions. These studies have facilitated the exploration of its utility in synthesis and the development of novel compounds with desirable chemical properties (Guo et al., 2017).

Safety and Hazards

Sigma-Aldrich provides this compound to researchers but does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-9(16)18-10-6-7-12-11-4-2-3-5-13(11)15(17)19-14(12)8-10/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPAFLPZFLFUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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